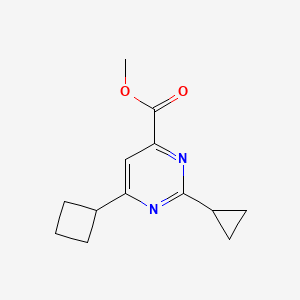
trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid allyl ester
Overview
Description
Trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid allyl ester: is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and material science. This compound features a cyclohexyl ring with a hydroxymethyl group and an allyl ester functional group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes:
Alkylation Reaction: : Starting from trans-4-hydroxymethylcyclohexanol, the hydroxymethyl group can be alkylated using allyl chloride in the presence of a strong base like potassium carbonate.
Esterification Reaction: : The hydroxymethyl group can be converted to an ester using allyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. The use of automated systems and real-time monitoring helps maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The allyl ester group can be reduced to an allyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: : The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: : Cyclohexanecarboxylic acid.
Reduction: : Allyl alcohol.
Substitution: : Various substituted cyclohexyl derivatives.
Scientific Research Applications
Trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid allyl ester: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: : It can be used in the study of enzyme inhibitors and receptor binding assays.
Medicine: : It has potential use in the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: : It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with biological targets. The hydroxymethyl group can form hydrogen bonds with enzymes, while the allyl ester group can participate in esterification reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes and receptors to modulate biological processes.
Comparison with Similar Compounds
Trans-(4-Hydroxymethyl-cyclohexyl)-carbamic acid allyl ester: is similar to other cyclohexyl derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
Cyclohexanol: : Lacks the hydroxymethyl and allyl ester groups.
Cyclohexanecarboxylic acid: : Contains a carboxylic acid group instead of the hydroxymethyl group.
Allyl cyclohexyl ether: : Contains an ether linkage instead of the carbamate group.
These compounds have different reactivity and applications, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
prop-2-enyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-7-15-11(14)12-10-5-3-9(8-13)4-6-10/h2,9-10,13H,1,3-8H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEYQLZJLMBZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484378.png)

